molecular formula C17H16O3 B14574563 1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 61313-39-1

1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14574563
CAS No.: 61313-39-1
M. Wt: 268.31 g/mol
InChI Key: VDPFEWCCQGZHGE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups

Preparation Methods

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-methoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to various physiological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

1-(2-Hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(2-Hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(2-Hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    1-(2-Hydroxy-5-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one: Contains an additional hydroxy group, which may enhance its antioxidant properties.

These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.

Properties

CAS No.

61313-39-1

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O3/c1-12-7-9-15(18)14(11-12)16(19)10-8-13-5-3-4-6-17(13)20-2/h3-11,18H,1-2H3

InChI Key

VDPFEWCCQGZHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC

Origin of Product

United States

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